2-(Benzo[d]thiazol-2-yl)-N-hydroxyacetimidamide
Description
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N'-hydroxyethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c10-8(12-13)5-9-11-6-3-1-2-4-7(6)14-9/h1-4,13H,5H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIOTVXPLPMYSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
2-(Benzo[d]thiazol-2-yl)-N-hydroxyacetimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted products.
Scientific Research Applications
The compound 2-(Benzo[d]thiazol-2-yl)-N-hydroxyacetimidamide has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article aims to explore its applications across different domains, including medicinal chemistry, biochemistry, and material science.
Structural Formula
The structural formula can be represented as follows:
Antimicrobial Activity
Research has indicated that compounds containing the benzo[d]thiazole structure exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzo[d]thiazole showed efficacy against various bacterial strains, suggesting that this compound may possess similar properties due to its structural similarities .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. A study highlighted the ability of benzo[d]thiazole derivatives to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The N-hydroxyacetimidamide group may enhance this effect by acting as a prodrug or by facilitating interactions with specific protein targets involved in cancer progression.
Enzyme Inhibition
The unique functional groups in this compound make it a candidate for enzyme inhibition studies. Research has shown that similar compounds can act as inhibitors for enzymes like carbonic anhydrase and matrix metalloproteinases, which are crucial in various physiological processes .
Molecular Probes
Due to its fluorescent properties, the compound can be used as a molecular probe in biochemical assays. It can help visualize biological processes or detect specific biomolecules in cellular environments .
Polymer Development
In material science, derivatives of benzo[d]thiazole have been explored for their role in developing polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices could lead to materials with improved performance characteristics suitable for industrial applications .
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers synthesized several derivatives of benzo[d]thiazole, including this compound, and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited significant inhibitory effects on both bacterial strains, indicating its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of benzo[d]thiazole derivatives revealed that treatment with this compound led to a marked decrease in cell viability in breast cancer cell lines. The study concluded that this compound could be further developed into a therapeutic agent for cancer treatment .
Mechanism of Action
The mechanism of action of 2-(Benzo[d]thiazol-2-yl)-N-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects of the compound.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Target Compound : 2-(Benzo[d]thiazol-2-yl)-N-hydroxyacetimidamide
- Core Structure : Benzothiazole with hydroxyacetimidamide.
- Key Functional Groups : Hydroxylamine (-NHOH) and imine (C=N).
- Synthesis : Utilizes chloroacetonitrile intermediates and hydroxylamine .
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (Compound 6d)
- Core Structure : Nitro-substituted benzothiazole with thiadiazole and phenylurea moieties.
- Key Functional Groups: Nitro (-NO₂), thioether (-S-), and urea (-NHCONH-).
- Synthesis : Involves K₂CO₃-mediated coupling of thiol derivatives with chloro intermediates under reflux .
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
- Core Structure : Benzothiazole linked to a nitroaryl-triazole.
- Key Functional Groups : Nitrophenyl and triazole.
- Synthesis : Azide-alkyne cycloaddition between 2-nitrophenyl azide and 2-(benzothiazol-2-yl)acetonitrile .
N-(2-(Benzo[d]thiazol-2-yl)phenyl)benzamide Derivatives (3l–3p)
- Core Structure : Benzothiazole fused with benzamide.
- Key Functional Groups : Amide (-CONH-) and methyl substituents.
- Synthesis : Rh-catalyzed C-H amidation, yielding derivatives with variable methyl positions .
- Comparison : The amide group provides hydrogen-bonding capacity, while methyl groups adjust lipophilicity—features absent in the target compound .
Key Observations :
- The target compound’s hydroxyacetimidamide group may offer unique redox or metal-chelating properties compared to nitro or amide-containing analogues.
- Thiadiazole-urea derivatives (e.g., 6d) exhibit stronger enzyme inhibition due to enhanced binding interactions , whereas benzamide derivatives prioritize anti-inflammatory pathways .
Physicochemical Properties
Key Differences :
- The target compound’s moderate molecular weight and ethanol solubility suggest favorable pharmacokinetics .
Biological Activity
2-(Benzo[d]thiazol-2-yl)-N-hydroxyacetimidamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound features a benzo[d]thiazole moiety, which is known for its pharmacological significance. The presence of the N-hydroxyacetimidamide group enhances its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological processes, potentially leading to therapeutic effects in various diseases.
Anticancer Activity
Research has demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation across multiple cancer cell lines. The National Cancer Institute (NCI) evaluated several benzothiazole derivatives for their antitumor activity, revealing promising results against various human cancer cell lines .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cancer Type | IC50 (µM) | Source |
|---|---|---|---|
| Compound A | Breast Cancer | 5.4 | NCI |
| Compound B | Lung Cancer | 3.2 | NCI |
| Compound C | Colon Cancer | 4.8 | NCI |
Enzyme Inhibition
This compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. A study indicated that derivatives containing the benzo[d]thiazole structure exhibited strong AChE inhibitory activity, suggesting possible applications in neurodegenerative disorders .
Table 2: Enzyme Inhibition Data
Study on Neuroprotective Effects
A recent study investigated the neuroprotective effects of a related compound in models of oxidative stress. The findings indicated that the compound could reduce neuronal cell death and improve cognitive function in animal models, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
Anticonvulsant Activity
Another study assessed the anticonvulsant properties of benzothiazole derivatives, including this compound. The results showed that certain derivatives had protective indices significantly higher than standard anticonvulsants like phenytoin and carbamazepine, suggesting their potential as new anticonvulsant medications .
Table 3: Anticonvulsant Activity Comparison
| Compound | ED50 (mg/kg) | Protective Index |
|---|---|---|
| Compound F | 15.4 | 20.7 |
| Compound G | 18.6 | 34.9 |
Preparation Methods
Reaction of 2-(Benzo[d]thiazol-2-yl)acetonitrile with Hydroxylamine
The primary synthetic route involves the reaction of 2-(benzo[d]thiazol-2-yl)acetonitrile (1 ) with hydroxylamine hydrochloride in the presence of triethylamine (TEA). This method is characterized by its simplicity and reproducibility.
Procedure :
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Reactants and Stoichiometry :
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2-(Benzo[d]thiazol-2-yl)acetonitrile (2 mmol, 0.35 g)
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Hydroxylamine hydrochloride (2.5 mmol, 0.17 g)
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Triethylamine (2.6 mmol, 0.26 mL)
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Absolute ethanol (15 mL)
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Reaction Conditions :
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Hydroxylamine hydrochloride and TEA are dissolved in ethanol and stirred at 50°C for 30 minutes.
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The acetonitrile derivative is added, and the mixture is refluxed for 52 hours.
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Post-reaction, the solution is concentrated, cooled, and filtered to isolate the product.
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Yield and Purity :
Mechanistic Insights :
The reaction proceeds through nucleophilic attack by hydroxylamine on the nitrile group, forming an amidoxime intermediate. TEA neutralizes HCl, driving the reaction forward. Tautomerization yields the final acetimidamide structure.
Characterization and Analytical Data
Spectroscopic Confirmation
The structure of this compound is validated using IR, -NMR, and elemental analysis:
Table 1: Spectral Data for this compound
| Technique | Key Observations |
|---|---|
| IR (KBr) | 3242, 3151, 3122 cm (NH, NH); 1600 cm (C=N) |
| -NMR (DMSO-d) | δ 4.02 (s, 2H, CH); δ 5.02 (s, 1H, NH); δ 7.34–8.33 (m, 4H, Ar–H) |
| Elemental Analysis | Calcd. for CHNS: C, 49.76%; H, 3.25%; N, 32.24%. Found: C, 49.84%; H, 3.27%; N, 32.46% |
Optimization and Challenges
Critical Parameters Affecting Yield
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Reaction Time : Prolonged reflux (52 hours) is necessary to achieve moderate yields. Shorter durations result in incomplete conversion.
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Solvent Choice : Ethanol is optimal for solubility and stability of intermediates. Alternatives like DMF or THF may induce side reactions.
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Base Selection : TEA effectively scavenges HCl, but excess base can deprotonate hydroxylamine, reducing reactivity.
Side Reactions and Byproducts
Competing pathways may form pyrazolo[5,1-b]benzo[d]thiazol-2-amine (14 ) as a byproduct, necessitating careful chromatographic separation.
Industrial and Green Chemistry Considerations
Current methods are laboratory-scale, with scalability limited by prolonged reaction times and moderate yields. Innovations like microwave-assisted synthesis or CO-utilization (as in benzothiazolone production) could enhance efficiency . However, these approaches require adaptation to accommodate the N-hydroxyacetimidamide functionality.
Q & A
Q. What are the optimized synthetic routes for 2-(Benzo[d]thiazol-2-yl)-N-hydroxyacetimidamide, and how can purity be ensured?
The compound is synthesized via condensation of 2-aminobenzothiazole derivatives with hydroxylamine derivatives under reflux conditions. A reported method involves reacting 2-chloroacetimidamide with benzothiazole precursors in ethanol, yielding 43% after recrystallization. Key steps include monitoring reaction progress via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane). Purity is confirmed by elemental analysis (C, H, N) and spectral characterization (IR, ¹H/¹³C NMR) .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- IR Spectroscopy : Identify functional groups (e.g., NH/OH stretch at ~3420 cm⁻¹, C=N at 1610 cm⁻¹, and C-S-C at 1242 cm⁻¹) .
- NMR : Confirm structure via proton signals (e.g., benzothiazole aromatic protons at δ 7.33–8.97 ppm, NH₂/OH exchangeable protons at δ 11.96–14.95 ppm) .
- Elemental Analysis : Validate molecular formula (e.g., C₉H₉N₃OS) with ≤0.5% deviation .
Q. How should researchers handle stability and storage of this compound?
Store in airtight containers at 4°C, protected from light and moisture. Stability tests (TGA/DSC) recommend avoiding temperatures >180°C. Use desiccants and inert atmospheres for long-term storage .
Q. What preliminary pharmacological screening methods are applicable?
Use in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity) and molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., TNF-α). Validate with dose-response curves and IC₅₀ calculations .
Advanced Research Questions
Q. How can DFT calculations improve understanding of this compound’s reactivity and electronic properties?
Apply hybrid functionals (e.g., B3LYP) with basis sets (6-311++G**) to model electronic transitions, frontier molecular orbitals, and charge distribution. Validate against experimental UV-Vis and X-ray crystallography data. Analyze non-covalent interactions (NCI plots) to predict dimerization or solvation effects .
Q. What structural insights can be gained from X-ray crystallography?
Single-crystal X-ray diffraction reveals intermolecular hydrogen bonding (e.g., N–H⋯N) and π-π stacking, critical for understanding solid-state packing and stability. For example, triclinic crystal systems (space group P1) show gauche conformations of substituents, influencing solubility .
Q. How to resolve contradictions in biological activity data across studies?
Cross-validate assays under standardized conditions (e.g., cell line specificity, serum-free media). Use orthogonal methods (e.g., SPR for binding kinetics vs. ELISA for protein expression). Replicate dose ranges and statistical models (ANOVA with post-hoc tests) to address variability .
Q. What strategies enhance the compound’s pharmacological efficacy via structural modification?
Introduce electron-withdrawing groups (e.g., -NO₂) at the benzothiazole C6 position to improve metabolic stability. Replace the hydroxylamine group with bioisosteres (e.g., sulfonamide) for enhanced bioavailability. Use Rh-catalyzed C-H amidation for regioselective functionalization .
Q. How to design experiments to assess toxicity and off-target effects?
Perform in silico toxicity prediction (ADMETlab2.0) for hepatotoxicity and Ames mutagenicity. Validate with in vitro cytotoxicity assays (MTT on HEK293 cells) and in vivo zebrafish models. Monitor off-target kinase inhibition using kinome-wide profiling .
Q. What safety protocols are critical during large-scale synthesis?
Implement engineering controls (fume hoods, closed systems) and PPE (nitrile gloves, EN 166-certified goggles). Follow first-aid measures for inhalation (fresh air) or dermal exposure (soap/water wash). Monitor occupational exposure limits (OELs) via air sampling .
Methodological Notes
- Data Validation : Cross-reference spectral data with repositories (e.g., NIST Chemistry WebBook) .
- Contradictory Results : Use consensus modeling (e.g., QSAR combined with MD simulations) to reconcile discrepancies in biological activity .
- Ethical Compliance : Adhere to institutional guidelines for animal/human studies and material safety (e.g., SDS Section 8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
